

A Comparative Guide to the Long-Term Efficacy of APX3330 in Diabetic Retinopathy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APX3330

Cat. No.: B1574552

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of **APX3330** with current standard-of-care treatments for non-proliferative diabetic retinopathy (NPDR). Experimental data from key clinical trials are presented to support the comparison, along with detailed methodologies and visual representations of signaling pathways and experimental workflows.

Introduction to APX3330

APX3330 is a first-in-class, orally administered small molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1)[1][2]. By selectively targeting the redox signaling function of Ref-1, **APX3330** modulates the activity of several downstream transcription factors implicated in angiogenesis and inflammation, including nuclear factor kappa B (NF- κ B), STAT3, and hypoxia-inducible factor-1 alpha (HIF-1 α)[3]. This mechanism of action offers a novel approach to treating diabetic retinopathy by addressing both vascular and inflammatory components of the disease[4].

Current Landscape and Alternatives

The current standard of care for moderately severe to severe NPDR is largely observational, with interventions typically reserved for the development of vision-threatening complications such as proliferative diabetic retinopathy (PDR) or center-involved diabetic macular edema (CI-DME)[5][6]. For more advanced disease, intravitreal injections of anti-vascular endothelial

growth factor (anti-VEGF) agents and panretinal photocoagulation are the primary treatments[6].

This guide focuses on comparing **APX3330** to the leading anti-VEGF therapy, aflibercept, based on data from major clinical trials.

Comparative Efficacy Data

The following tables summarize the long-term efficacy data from the Phase 2 ZETA-1 trial for **APX3330** and the Phase 3 PANORAMA and Protocol W trials for the anti-VEGF agent aflibercept.

Table 1: **APX3330** (ZETA-1 Trial) Efficacy Data at 24 Weeks[2][7][8]

Endpoint	APX3330 (600 mg/day)	Placebo	p-value
≥ 2-step improvement in DRSS (Study Eye)	8%	8%	Not Met
Binocular ≥ 3-step worsening in DRSS	0%	16%	0.04
Lost ≥ 5 BCVA letters	5%	19%	0.07

Table 2: Aflibercept (PANORAMA Trial) Efficacy Data[6][9][10]

Endpoint	Aflibercept (2q16)	Aflibercept (2q8/PRN)	Sham
≥ 2-step improvement in DRSS			
Week 24	58.4% (combined)	58.4% (combined)	6.0%
Week 52	65.2%	79.9%	15.0%
Week 100	-	-	-
Development of Vision-Threatening Complications			
Week 100	16.3%	18.7%	50.4%
Development of Center-Involved DME			
Week 100	-	-	-

 Table 3: Aflibercept (Protocol W) Efficacy Data[\[11\]](#)[\[12\]](#)

Endpoint	Aflibercept	Sham
Cumulative Probability of PDR or CI-DME with Vision Loss		
2 Years	16.3%	43.5%
4 Years	33.9%	56.9%
Mean Change in Visual Acuity from Baseline		
2 Years	-0.9 letters	-2.0 letters
4 Years	-2.7 letters	-2.4 letters

Experimental Protocols

APX3330: ZETA-1 Trial[2][13]

- Study Design: A multi-center, randomized, placebo-controlled, double-masked Phase 2b clinical trial.
- Participants: 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR), corresponding to Diabetic Retinopathy Severity Scale (DRSS) scores of 47, 53, or 61. Key exclusion criteria included center-involved diabetic macular edema in the study eye.
- Intervention: Subjects were randomized 1:1 to receive either 600 mg of **APX3330** orally per day or a placebo, administered twice daily for 24 weeks.
- Primary Endpoint: The percentage of subjects with a ≥ 2 -step improvement on the DRSS in the study eye at week 24 compared to baseline.
- Secondary Endpoints: Included assessments of central subfield thickness, best-corrected distance visual acuity (BCDVA), progression to vision-threatening complications, and worsening of DRSS.

Aflibercept: PANORAMA Trial[14][15][16]

- Study Design: A Phase 3, double-masked, randomized, multi-center clinical trial.
- Participants: 402 adults with moderately severe to severe NPDR (DRSS level 47 or 53) without diabetic macular edema and a best-corrected visual acuity of 20/40 or better.
- Intervention: Participants were randomized 1:1:1 to one of three groups:
 - Aflibercept 2 mg every 16 weeks (after 3 initial monthly doses and one 8-week interval).
 - Aflibercept 2 mg every 8 weeks (after 5 initial monthly doses, with pro re nata dosing from week 56).
 - Sham injections.
- Primary Endpoint: The proportion of eyes with a ≥ 2 -step improvement in DRSS level from baseline at week 52.

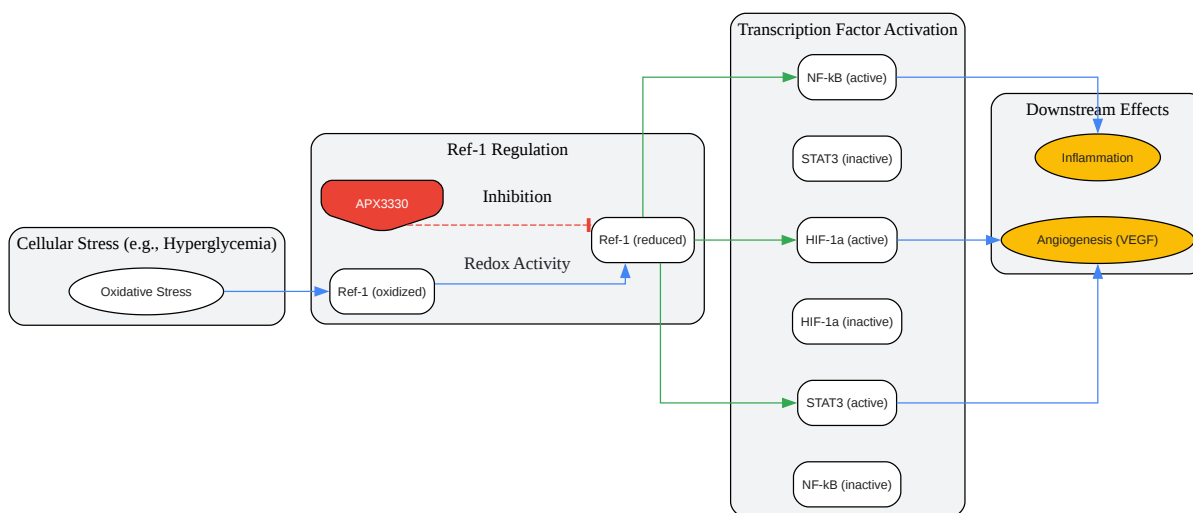
- Secondary Endpoints: Included the proportion of eyes with a ≥ 2 -step improvement in DRSS level at week 24, and the development of vision-threatening complications or center-involved DME through week 100.

Aflibercept: Protocol W[5][17]

- Study Design: A multi-center, randomized clinical trial.
- Participants: 328 adults with moderate to severe NPDR (ETDRS severity levels 43-53) without center-involved diabetic macular edema.
- Intervention: Eyes were randomly assigned to receive either intravitreal 2.0 mg aflibercept or sham injections at baseline, 1, 2, and 4 months, and then every 4 months through 2 years. Treatment was deferred if the eye had no worse than mild NPDR. Aflibercept was administered to both groups if CI-DME with vision loss or high-risk PDR developed.
- Primary Outcome: Time to the development of PDR or CI-DME with vision loss.
- Secondary Outcome: Change in visual acuity over 4 years.

Visualizing the Mechanisms and Workflows

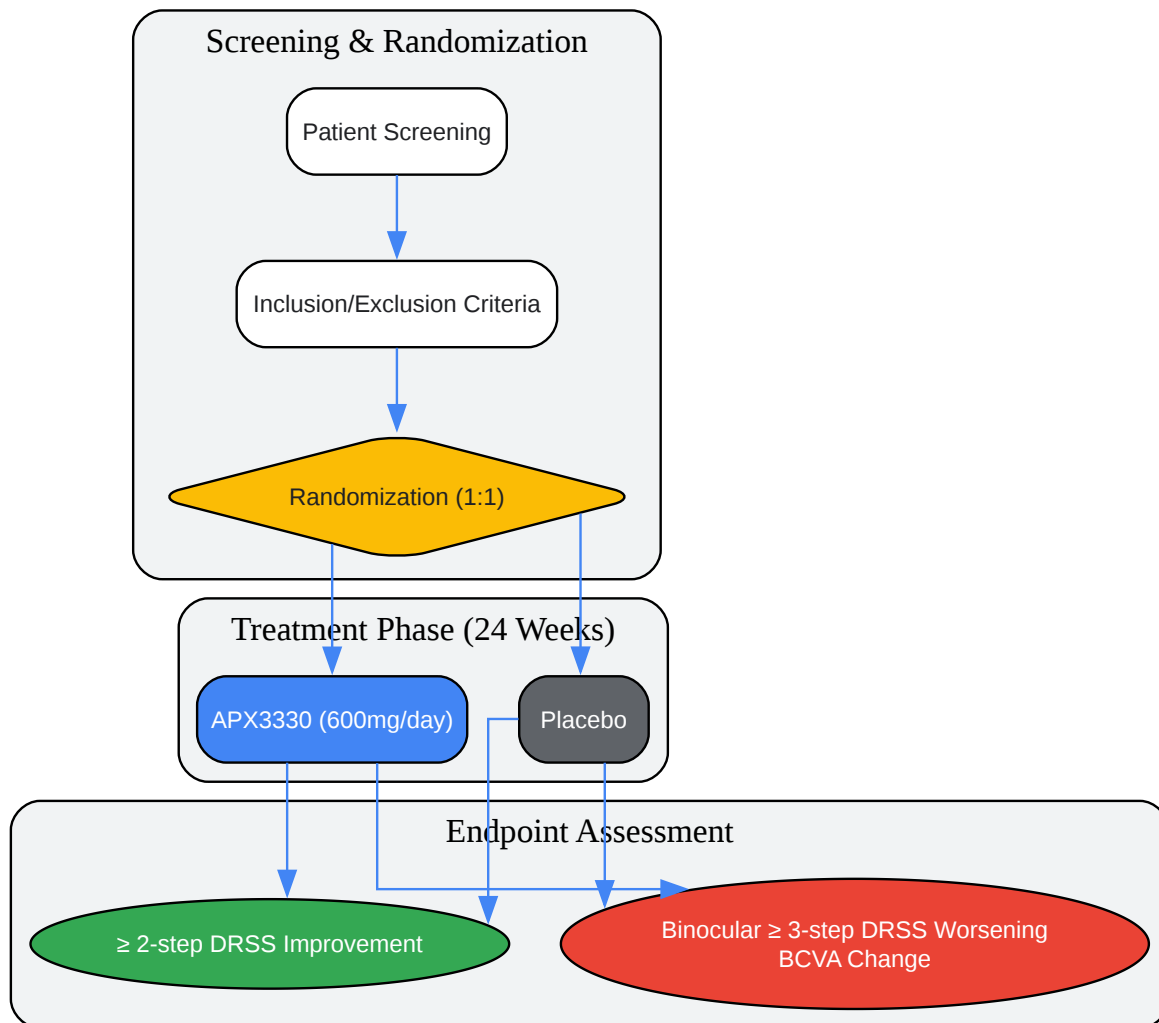
APX3330 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **APX3330** inhibits the redox activity of Ref-1, preventing the activation of downstream transcription factors involved in inflammation and angiogenesis.

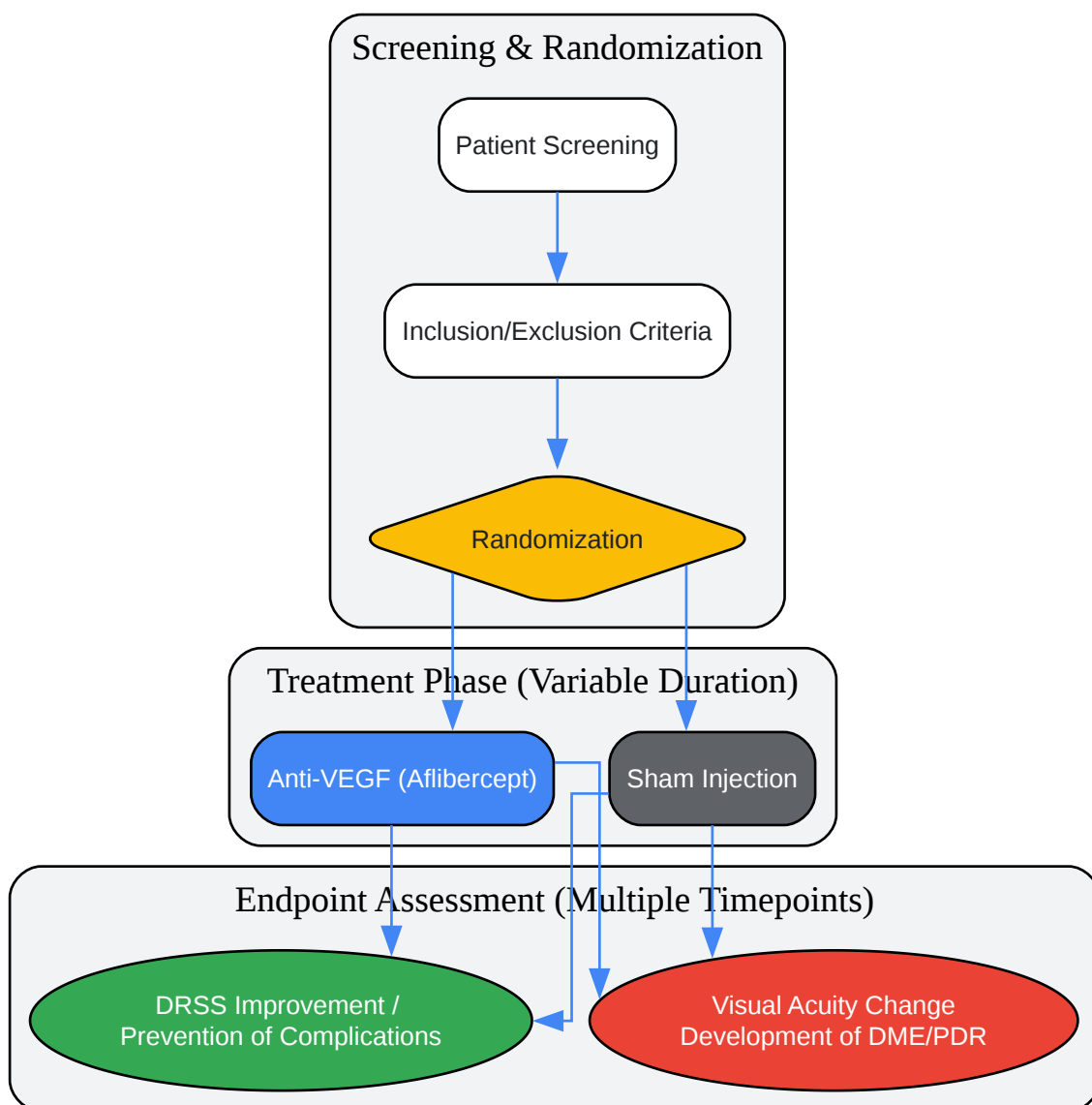
ZETA-1 Trial Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the ZETA-1 Phase 2 clinical trial for **APX3330**.

Anti-VEGF Trials (PANORAMA & Protocol W) Generalized Workflow



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the PANORAMA and Protocol W anti-VEGF trials.

Discussion and Future Directions

The ZETA-1 trial of **APX3330** did not meet its primary endpoint of a ≥ 2 -step improvement in DRSS. However, the statistically significant reduction in the proportion of patients with a binocular ≥ 3 -step worsening of DRSS (0% vs. 16% in the placebo group) suggests a potential protective effect against disease progression[7][8]. This is a clinically meaningful outcome, as preventing the worsening of diabetic retinopathy is a key therapeutic goal. The trend towards

fewer patients losing significant visual acuity in the **APX3330** group further supports its potential benefit[2][7].

In contrast, anti-VEGF therapies like aflibercept have demonstrated a significant ability to induce a ≥ 2 -step improvement in DRSS in a large proportion of patients in the PANORAMA trial[9][10]. Both PANORAMA and Protocol W also showed a marked reduction in the development of vision-threatening complications over the long term[6][11]. However, a key finding from Protocol W was the lack of a significant difference in mean visual acuity change between the aflibercept and sham groups at both 2 and 4 years, raising questions about the functional benefit of early and intensive anti-VEGF treatment in this patient population[12].

APX3330's oral route of administration presents a significant advantage over the intravitreal injections required for anti-VEGF therapies, potentially improving patient compliance and reducing treatment burden.

The landscape of diabetic retinopathy treatment is evolving, with several other oral therapies in various stages of development. These include agents targeting different pathways, such as plasma kallikrein inhibitors and peroxisome proliferator-activated receptor alpha (PPAR α) agonists like fenofibrate[13][14]. The development of a safe and effective oral treatment for diabetic retinopathy remains a major unmet need.

Based on the promising results in preventing disease progression, further investigation of **APX3330** in a larger, longer-term Phase 3 trial is warranted to fully elucidate its long-term efficacy and safety profile and to confirm the clinically meaningful endpoint of preventing DRSS worsening. Future studies should also explore the potential of **APX3330** in combination with other therapies and its efficacy in different stages of diabetic retinopathy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. hcplive.com [hcplive.com]
- 3. mdpi.com [mdpi.com]
- 4. Ocuphire Initiates ZETA-1 Phase 2 Clinical Trial Investigating APX3330 in Diabetic Retinopathy :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. Effect of Intravitreal Anti-Vascular Endothelial Growth Factor vs Sham Treatment for Prevention of Vision-Threatening Complications of Diabetic Retinopathy: The Protocol W Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing Complications of DR, Part 1: The PANORAMA Study - American Academy of Ophthalmology [aao.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. modernretina.com [modernretina.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Intravitreal Aflibercept for the Treatment of Severe Nonproliferative Diabetic Retinopathy: Results From the PANORAMA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aao.org [aao.org]
- 12. Four-Year Visual Outcomes in the Protocol W Randomized Trial of Intravitreal Aflibercept for Prevention of Vision-Threatening Complications of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Oral Medications for Retinal Disease-An Update on Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Long-Term Efficacy of APX3330 in Diabetic Retinopathy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574552#validating-the-long-term-efficacy-of-apx3330-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com